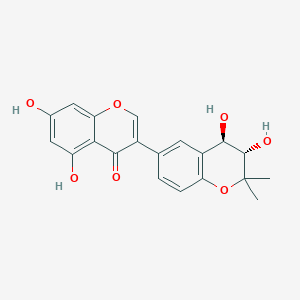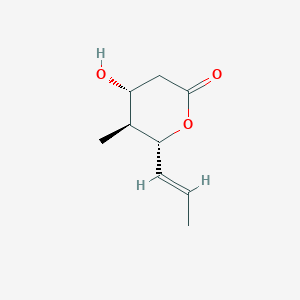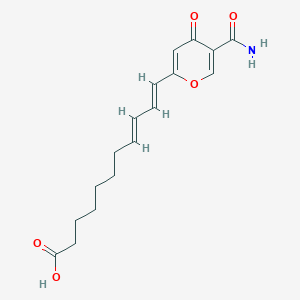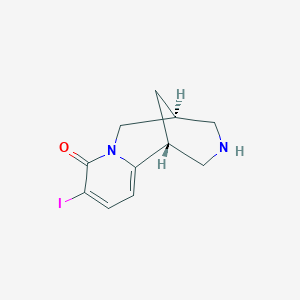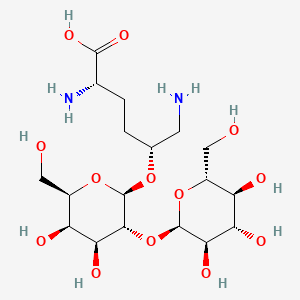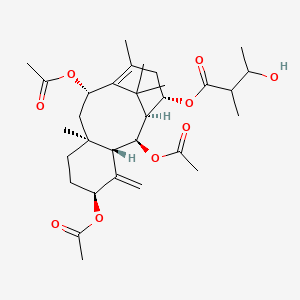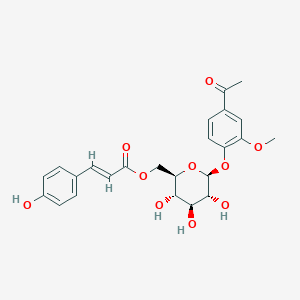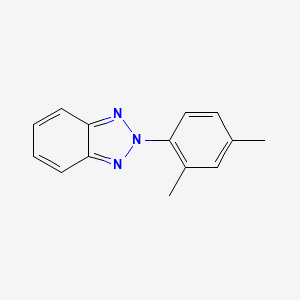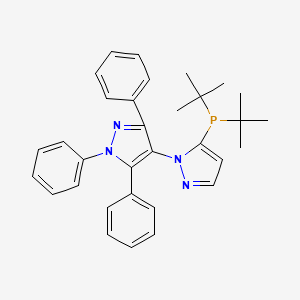
Pyrimisulfan
Overview
Description
Pyrimisulfan is an organosulfur compound that belongs to the class of sulfonamides. It was first synthesized in the laboratory in the late 1970s by the team of researchers led by Professors F.G.W. Smith and J.H. Miller. This compound has been studied extensively in the past few decades, and its applications in the field of organic chemistry, biochemistry, and pharmacology have been discovered.
Scientific Research Applications
1. Herbicide Development for Rice Cultivation
Pyrimisulfan is a novel herbicide developed specifically for use in paddy fields. It exhibits broad-spectrum weed control, effectively targeting annual grass, sedge, broadleaf, and sulfonylurea-resistant weeds, without causing phytotoxic injury to rice. This compound is notable for its wide application window, long residual activity, and favorable toxicological and environmental profiles, making it a significant advancement in rice cultivation (Yoshimura et al., 2013).
2. Controlled-Release Formulations for Enhanced Efficacy
A controlled-release formulation of this compound has been developed to improve its efficiency as a one-shot herbicide in rice cultivation. This formulation shows consistent herbicidal efficacy under various conditions, including simulated overflow scenarios, making it an effective tool for reducing pesticide applications in rice farming (Asakura et al., 2012).
3. Applications in Turfgrass Management
This compound, combined with penoxsulam, has been used for postemergence weed control in warm-season turfgrass. Field trials demonstrated its efficacy in controlling a variety of weeds, such as white clover, yellow nutsedge, and wild violet, in turfgrass environments like bermudagrass and tall fescue (Brosnan & Breeden, 2019).
4. Analytical Methods for Residue Determination
An analytical method using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) has been developed for determining this compound residues in agricultural products. This method ensures food safety by accurately detecting this compound residues, adhering to international guidelines for maximum residue limits (Do et al., 2013).
5. Discovery and Mechanistic Insights
The discovery process and mechanistic understanding of this compound, as a member of the sulfonanilide class, have been detailed in research. These insights contribute to the development of more effective and selective herbicides (Yi, 2011).
Mechanism of Action
Target of Action
Pyrimisulfan is a selective, systemic herbicide that primarily targets the enzyme Acetolactate Synthase (ALS) . ALS is a key enzyme responsible for the biosynthesis of three essential amino acids required for normal plant growth and development .
Mode of Action
As an ALS inhibitor, this compound interacts with its target by blocking the activity of ALS . This inhibition prevents the synthesis of the essential amino acids, thereby disrupting normal plant growth and development . It is used for both pre- and post-emergence weed control .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of essential amino acids . By inhibiting ALS, this compound disrupts the production of these amino acids, leading to a halt in plant growth and development . The downstream effects include the disruption of protein synthesis and other biological processes dependent on these amino acids.
Result of Action
The molecular and cellular effects of this compound’s action result in the control of various weeds . By inhibiting the ALS enzyme, this compound disrupts essential biological processes in the weeds, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is used for weed control in a variety of sites, including residential sites, ornamental turf sites, institutional sites, and non-crop-land sites . The specific environmental conditions at these sites, such as soil type, temperature, and moisture levels, could potentially impact the effectiveness of this compound. The compound has been developed with a formulation technology to maximize its herbicidal activity under versatile environmental conditions .
Biochemical Analysis
Biochemical Properties
Pyrimisulfan plays a crucial role in biochemical reactions by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is responsible for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts the production of these essential amino acids, leading to the cessation of protein synthesis and plant growth . This compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing its normal reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. In plants, it inhibits cell division and growth by disrupting the synthesis of essential amino acids. This inhibition leads to the accumulation of toxic intermediates, causing cellular damage and ultimately plant death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal functioning of ALS .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetolactate synthase (ALS). This binding inhibits the enzyme’s activity, preventing the conversion of pyruvate to acetolactate, a key step in the biosynthesis of branched-chain amino acids . The inhibition of ALS leads to the accumulation of pyruvate and other toxic intermediates, disrupting cellular metabolism and causing plant death . This compound’s binding interactions with ALS are highly specific, making it an effective herbicide for controlling a wide range of weeds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade into various metabolites, such as M1, M15, and Imino M18 . These metabolites can also inhibit ALS, contributing to the herbicidal activity of this compound. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of ALS and disruption of amino acid biosynthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal toxic effects, but at higher doses, it can cause adverse effects such as neurotoxicity . Studies have shown that there is a threshold dose above which this compound’s toxic effects become significant . These effects include inhibition of ALS in non-target organisms, leading to disruptions in amino acid metabolism and cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an ALS inhibitor. The compound is metabolized into various degradation products, including M1, M2, M5, M8, and Imino M18 . These metabolites can also inhibit ALS, contributing to the overall herbicidal activity of this compound. The metabolic pathways of this compound involve its conversion into these metabolites through processes such as hydroxylation and demethylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed by plant roots and leaves, and then translocated to other parts of the plant . Within the plant, this compound can interact with transporters and binding proteins that facilitate its movement and accumulation in target tissues . This distribution is crucial for the herbicidal activity of this compound, as it ensures that the compound reaches the sites of ALS activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts, where acetolactate synthase (ALS) is located . This compound’s activity is dependent on its ability to reach and inhibit ALS within these organelles. The compound may also undergo post-translational modifications that enhance its targeting to specific cellular compartments . This localization is essential for the effective inhibition of ALS and the subsequent disruption of amino acid biosynthesis .
Properties
IUPAC Name |
N-[2-[(4,6-dimethoxypyrimidin-2-yl)-hydroxymethyl]-6-(methoxymethyl)phenyl]-1,1-difluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O6S/c1-25-8-9-5-4-6-10(13(9)21-28(23,24)16(17)18)14(22)15-19-11(26-2)7-12(20-15)27-3/h4-7,14,16,21-22H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBVTCXMRYKRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=CC=C1)C(C2=NC(=CC(=N2)OC)OC)O)NS(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058021 | |
| Record name | Pyrimisulfan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221205-90-9 | |
| Record name | Pyrimisulfan [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221205909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimisulfan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimisulfan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIMISULFAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22U86D91Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pyrimisulfan?
A1: this compound operates as an acetolactate synthase (ALS) inhibitor. [, , , , ] It disrupts the activity of the ALS enzyme, which is crucial for the biosynthesis of essential amino acids like valine, leucine, and isoleucine in target plants. This inhibition ultimately leads to the cessation of plant growth and subsequent death.
Q2: How does this compound's solubility impact its application in paddy fields?
A3: this compound exhibits a relatively high water solubility and low soil adsorption compared to other rice herbicides. [] This characteristic can lead to inconsistent efficacy under flooded conditions. To address this, a controlled-release formulation ("Best Partner TM") was developed utilizing a specific formulation technology to stabilize this compound's herbicidal activity in fluctuating environmental conditions. []
Q3: What is the significance of the controlled-release formulation of this compound for rice cultivation?
A4: The controlled-release formulation of this compound, particularly the "this compound-1 kg granule" containing 6.7 g a.i., offers several benefits for rice cultivation. [] This formulation allows for a single, pre-emergence application, effectively controlling problematic weeds while minimizing the need for multiple herbicide applications.
Q4: What are the advantages of using this compound in combination with other herbicides?
A5: Combining this compound with other herbicides, such as Penoxsulam, can result in synergistic effects, enhancing weed control. [, , ] For instance, this compound + Penoxsulam effectively controls large crabgrass in Zoysiagrass and buffalograss without causing harm to the turfgrass. [] Furthermore, this combination does not negatively impact tested ornamental species. []
Q5: What analytical techniques are commonly employed for the detection and quantification of this compound residues in agricultural products?
A6: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) is a highly sensitive and reliable analytical method used to determine this compound residues in various agricultural products. [, ] This method has been validated according to Codex guidelines, exhibiting satisfactory accuracy, precision, and a limit of quantification of 0.005 mg/kg. [, ]
Q6: What are the primary findings regarding the toxicological profile of this compound?
A7: Toxicological studies indicate that this compound exhibits low acute oral toxicity and does not cause dermal or ocular irritation or skin sensitization. [, ] While some hematological and liver changes were observed in subchronic and chronic toxicity studies, these effects were not found to be significant enough to alter the overall safety profile. [, ] Additionally, studies on two-generation reproduction toxicity, genotoxicity, carcinogenicity, and prenatal developmental toxicity did not reveal any significant adverse effects. [, ]
Q7: What is the established Acceptable Daily Intake (ADI) for this compound?
A8: Based on a 90-day repeated dose oral toxicity study in dogs, the no-observed-adverse-effect level (NOAEL) for this compound was determined to be 10 mg/kg bw/day. [, ] Applying an uncertainty factor of 100, the acceptable daily intake (ADI) for this compound is set at 0.1 mg/kg bw/day. [, ]
Q8: What is the significance of the molecular structure of this compound in relation to its herbicidal activity?
A9: this compound belongs to the sulfonanilide class of herbicides. [, ] Its specific structure, featuring a pyrimidinyl-containing group at the 2′-position, is crucial for its ability to inhibit ALS. [] Modifications to this structure can significantly influence its herbicidal activity, potency, and selectivity. []
Q9: What are some of the ongoing research areas focusing on this compound?
A9: Current research on this compound continues to explore areas such as:
- Understanding resistance mechanisms in weeds: This includes identifying the specific mutations responsible for resistance and developing strategies to overcome them. [, ]
- Optimizing formulation strategies: Researchers are continually working to develop novel formulations that enhance this compound's stability, solubility, and bioavailability, improving its efficacy and minimizing environmental impact. [, ]
- Evaluating the long-term environmental fate and ecological effects: This is crucial for assessing the potential risks associated with this compound use and developing sustainable management practices. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



